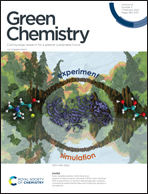Natural biopolymer surface of poly(3-hydroxybutyrate-co-3-hydroxyvalerate)-photoinduced modification with triarylsulfonium salts
Green Chemistry Pub Date: 2012-02-03 DOI: 10.1039/C2GC16399C
Abstract
The

Recommended Literature
- [1] Nonlinear optical and self-activated luminescent properties of A2W3O10 (A = Rb and Cs)†
- [2] Enhanced photocatalytic activity over the Ag2O–g-C3N4 composite under visible light
- [3] Physicochemical and antimicrobial properties of ε-polylysine/carboxymethyl chitosan polyelectrolyte complexes and their effect against spoilage microorganisms in raw pork
- [4] Fluorescence assay for the sensitive detection of fipronil based on an “on–off” oxidized SWCNH/aptamer sensor
- [5] Novel 1H NMR relaxometry methods to study the proton distribution and water migration properties of tobacco†
- [6] Surface-enhanced Raman scattering investigations of 4-nitro(pyridine N-oxide) and 4,4′-azobis(pyridine N-oxide) adsorbed on silver colloidal nanoparticles
- [7] 1,2-Alkylarylation of activated alkenes with dual C–H bonds of arenes and alkyl halides toward polyhalo-substituted oxindoles†
- [8] Back cover
- [9] Structure and mechanical properties of artificial protein hydrogels assembled through aggregation of leucine zipper peptide domains
- [10] Ultrathin metal–organic framework nanosheets as building blocks of lamellar nanofilms for ultrafast molecular sieving†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 19238-49-4
-
CAS no.: 16130-58-8
-
CAS no.: 14770-51-5
